An In-depth Technical Guide to 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (CAS 59477-82-6)
An In-depth Technical Guide to 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (CAS 59477-82-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, a versatile α-chloroketone intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and characterization, and explores its reactivity and potential as a precursor to bioactive molecules. Emphasis is placed on practical, field-proven insights to support researchers in its effective utilization.
Introduction
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, with CAS number 59477-82-6, is a functionalized aromatic ketone that has garnered attention as a valuable building block in synthetic organic chemistry.[1] As a member of the α-chloroketone class, its reactivity is characterized by two electrophilic centers: the carbonyl carbon and the adjacent carbon bearing the chlorine atom. This dual reactivity makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and derivatives with potential pharmaceutical applications.[1] The presence of the bulky tert-butyl group on the phenyl ring influences the compound's solubility and steric interactions, which can be strategically exploited in targeted synthesis. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 59477-82-6 | [1] |
| Molecular Formula | C₁₃H₁₇ClO | [2] |
| Molecular Weight | 224.72 g/mol | [1] |
| Appearance | Clear, yellow liquid | [3] |
| InChI Key | RXZLQSCORMCHDF-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The most common and efficient synthesis of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one involves a two-step process: Friedel-Crafts acylation of tert-butylbenzene followed by α-chlorination of the resulting ketone.[1]
Synthesis Workflow
Caption: Synthetic pathway for 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one.
Experimental Protocols
Step 1: Synthesis of 1-(4-tert-Butylphenyl)propan-1-one (Friedel-Crafts Acylation)
This procedure is adapted from established Friedel-Crafts acylation protocols.[4][5][6]
-
Materials:
-
tert-Butylbenzene (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of tert-butylbenzene in anhydrous dichloromethane to the dropping funnel.
-
Slowly add propanoyl chloride to the stirred suspension.
-
After the addition of propanoyl chloride, add the tert-butylbenzene solution dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-butylphenyl)propan-1-one.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (α-Chlorination)
This protocol is based on general procedures for the α-chlorination of ketones using sulfuryl chloride.[7][8]
-
Materials:
-
1-(4-tert-Butylphenyl)propan-1-one (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(4-tert-butylphenyl)propan-1-one in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride dropwise to the stirred solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.28 ppm. The three protons of the methyl group adjacent to the chlorinated carbon will appear as a doublet around δ 1.67 ppm. The single proton on the chlorinated carbon will be a quartet around δ 5.21 ppm. The aromatic protons will appear as a multiplet (a doublet of doublets) around δ 7.67 ppm.[3]
-
¹³C NMR (CDCl₃): Characteristic peaks are expected for the carbonyl carbon, the carbon bearing the chlorine, the aromatic carbons, and the carbons of the tert-butyl and methyl groups.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the alkyl and aromatic groups, and a C-Cl stretching vibration. The reported IR (film) shows significant peaks at 5.9, 6.3, 8.0, 10.5, and 11.8 microns.[3]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns will likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.
-
Reactivity and Synthetic Applications
The dual electrophilic nature of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one makes it a valuable intermediate for the synthesis of various organic molecules.
Key Reactions
-
Nucleophilic Substitution: The chlorine atom at the α-position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.
-
Formation of Heterocycles: This compound is a key precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to the formation of imidazoles.
-
Precursor to Chalcones: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one can be used to synthesize chalcone derivatives, which are known to possess a wide range of biological activities, including anticancer properties.[1][4][9][10][11]
Application in the Synthesis of Bioactive Molecules
The α-chloroketone moiety is a key pharmacophore in several classes of bioactive compounds. Derivatives of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one have been investigated for their potential as therapeutic agents.
Chalcone Derivatives with Anticancer Activity:
Chalcones, synthesized through the Claisen-Schmidt condensation of an appropriate ketone and aldehyde, have shown promising anticancer activities. 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one can serve as a starting material for novel chalcone derivatives. The anticancer efficacy of chalcones is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Chalcone Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | T47D (Breast Cancer) | ~30.4 µg/mL | [1] |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | ~27.5 µg/mL | [1] |
| Panduretin A | MCF-7 (Breast Cancer) | 15 (24h), 11.5 (48h) | [9] |
| Diaryl ether chalcone derivative | MCF-7, HepG2, HCT116 | 3.44, 4.64, 6.31 | [10] |
Triazole Derivatives with Antifungal Activity:
The 1,2,4-triazole nucleus is a core component of many antifungal drugs.[12][13][14][15] The reactivity of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one allows for its incorporation into triazole-containing scaffolds, opening avenues for the development of new antifungal agents.
Caption: Key reaction pathways of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one.
Safety, Handling, and Storage
-
General Hazards: α-Chloroketones are typically lachrymators and skin irritants. They may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its reactivity allows for the construction of a diverse range of complex organic molecules. Its potential as a precursor for bioactive compounds, particularly in the areas of anticancer and antifungal drug discovery, makes it a compound of significant interest to the scientific community. This guide provides the foundational knowledge and practical insights necessary for its safe and effective use in a research and development setting.
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